Fluorine Substitution Lowers LogP Relative to N-Methyl Analog
The target hydrochloride salt (CAS 1384431-30-4) has a computed LogP of 0.432 [1], which is notably lower than the N-methyl analog 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride (CAS 1384430-07-2) at LogP 0.6143 . This represents a ~0.18 log unit reduction in lipophilicity, attributable to the additional methyl group on the sulfonamide nitrogen in the N,N-dimethyl variant increasing polar surface area relative to molecular volume. By contrast, removal of the fluorine atom entirely (non-fluorinated analog CAS 168971-55-9) yields a LogP of 0.3956 , indicating that the 3-fluoro substituent provides a modest but measurable lipophilicity increase compared to the unsubstituted phenyl ring, without pushing the compound into the excessively lipophilic range observed with the N-methyl congener.
| Evidence Dimension | Partition coefficient (LogP) – computed |
|---|---|
| Target Compound Data | LogP = 0.432 (HCl salt; Chembase) |
| Comparator Or Baseline | CAS 1384430-07-2: LogP = 0.6143; CAS 168971-55-9: LogP = 0.3956 |
| Quantified Difference | -0.182 log units vs. N-methyl analog; +0.036 log units vs. non-fluorinated analog |
| Conditions | Computed LogP values from vendor-provided computational chemistry data; consistent methodology across comparators |
Why This Matters
Balanced LogP in the 0.4–0.5 range is generally favorable for aqueous solubility while retaining sufficient membrane permeability; the target compound occupies a more favorable lipophilicity window than the N-methyl analog for fragment-based or lead-like library design.
- [1] Chembase.cn. 2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride. LogP 0.432. Available at: http://www.chembase.cn/substance-514245.html View Source
